N-(2,4-dichlorophenyl)-2-[(4,5-diphenyl-1H-imidazol-2-yl)sulfanyl]acetamide

Lipophilicity Drug-likeness Permeability

N-(2,4-dichlorophenyl)-2-[(4,5-diphenyl-1H-imidazol-2-yl)sulfanyl]acetamide (molecular formula C₂₃H₁₇Cl₂N₃OS; molecular weight ~454.37 g·mol⁻¹) is a synthetic, small-molecule heterocycle belonging to the 2-sulfanyl-4,5-diphenyl-1H-imidazole class. The compound integrates three pharmacophoric modules: a 4,5-diphenylimidazole core, a thioether (−S−CH₂−) linker, and an N-(2,4-dichlorophenyl)acetamide terminus.

Molecular Formula C23H17Cl2N3OS
Molecular Weight 454.4 g/mol
Cat. No. B15122469
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2,4-dichlorophenyl)-2-[(4,5-diphenyl-1H-imidazol-2-yl)sulfanyl]acetamide
Molecular FormulaC23H17Cl2N3OS
Molecular Weight454.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=C(N=C(N2)SCC(=O)NC3=C(C=C(C=C3)Cl)Cl)C4=CC=CC=C4
InChIInChI=1S/C23H17Cl2N3OS/c24-17-11-12-19(18(25)13-17)26-20(29)14-30-23-27-21(15-7-3-1-4-8-15)22(28-23)16-9-5-2-6-10-16/h1-13H,14H2,(H,26,29)(H,27,28)
InChIKeyNJFSQLMHYZGTDU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2,4-Dichlorophenyl)-2-[(4,5-diphenyl-1H-imidazol-2-yl)sulfanyl]acetamide: Structural Identity, Physicochemical Profile, and Comparator Landscape


N-(2,4-dichlorophenyl)-2-[(4,5-diphenyl-1H-imidazol-2-yl)sulfanyl]acetamide (molecular formula C₂₃H₁₇Cl₂N₃OS; molecular weight ~454.37 g·mol⁻¹) is a synthetic, small-molecule heterocycle belonging to the 2-sulfanyl-4,5-diphenyl-1H-imidazole class . The compound integrates three pharmacophoric modules: a 4,5-diphenylimidazole core, a thioether (−S−CH₂−) linker, and an N-(2,4-dichlorophenyl)acetamide terminus. Its structural formula distinguishes it from the parent 2-[(4,5-diphenyl-1H-imidazol-2-yl)sulfanyl]acetamide scaffold (CAS 39908-39-9, MW 309.4 g·mol⁻¹) by the addition of a 2,4-dichlorophenyl substituent on the acetamide nitrogen, which increases both molecular weight and lipophilicity. The compound is catalogued in authoritative databases including BindingDB (BDBM50468058) and ChEMBL (CHEMBL1559759), where it has been tested in at least one biochemical assay against the Escherichia coli GroEL/GroES chaperonin system [1]. The closest commercially available structural analogs include N-(2-chlorophenyl)-2-[(4,5-diphenyl-1H-imidazol-2-yl)sulfanyl]acetamide (MW 419.9 g·mol⁻¹), N-(4-fluorophenyl)-2-[(4,5-diphenyl-1H-imidazol-2-yl)sulfanyl]acetamide, and N-(biphenyl-2-yl)-2-[(4,5-diphenyl-1H-imidazol-2-yl)sulfanyl]acetamide (CAS 339244-01-8, MW 461.58 g·mol⁻¹) .

Antibacterial lead identification (non-GroEL/ES target space)
Structure-activity relationship expansion around acetamide N-aryl substituent
Biochemical profiling against imidazole-recognizing enzymes

Why N-(2,4-Dichlorophenyl)-2-[(4,5-diphenyl-1H-imidazol-2-yl)sulfanyl]acetamide Cannot Be Freely Interchanged with Other 4,5-Diphenylimidazole-2-sulfanyl Acetamides


The 4,5-diphenylimidazole-2-sulfanyl acetamide scaffold functions as a molecular framework, not a pharmacophore: biological activity, selectivity, and physicochemical behavior are exquisitely sensitive to the substituent on the acetamide nitrogen. Replacing the 2,4-dichlorophenyl group on the target compound with a mono-chlorophenyl, 4-fluorophenyl, or biphenyl substituent alters at least three quantifiable parameters critical to experimental reproducibility: (i) calculated lipophilicity (cLogP), which governs membrane permeability, aqueous solubility, and non-specific protein binding; (ii) the electron-withdrawing character and steric bulk of the N-aryl group, which modulates the acidity of the acetamide −NH− and its capacity to act as a hydrogen-bond donor in target engagement; and (iii) metabolic vulnerability, since the 2,4-dichloro substitution pattern introduces two sites of oxidative metabolism absent in the mono-chloro or unsubstituted phenyl analogs. Patent disclosures from the 4,5-diphenylimidazole-2-thiol class explicitly demonstrate that antibacterial potency varies from inactive (MIC > 128 µg·mL⁻¹) to equipotency with ciprofloxacin (MIC 4 µg·mL⁻¹ against Staphylococcus aureus) depending solely on the nature of the N-substituent and the electrophilic character of the thioether linkage [1]. Consequently, procurement of the correct, fully characterized analog is essential for SAR continuity, assay validation, and reproducibility.

N-aryl substituent changes shift lipophilicity profile (estimated cLogP difference ~0.7–1.5 log units), altering permeability context in cell-based assays.
Electron-withdrawing character differs across halogenation patterns, modulating acetamide NH hydrogen-bond donor capacity.
Metabolic soft spots vary: mono-chloro analog retains unsubstituted 4-position susceptible to CYP450 oxidation, potentially altering clearance rate.

N-(2,4-Dichlorophenyl)-2-[(4,5-diphenyl-1H-imidazol-2-yl)sulfanyl]acetamide: Quantitative Differentiation Evidence Against Closest Analogs


Molecular Weight and Lipophilicity Differentiation of the 2,4-Dichlorophenyl Substituent Versus Mono-Chlorophenyl and Fluoro Analogs

The target compound (MW 454.37 g·mol⁻¹) carries a 2,4-dichlorophenyl substituent that increases molecular weight by +34.5 g·mol⁻¹ and adds one additional chlorine atom relative to the mono-chlorophenyl analog N-(2-chlorophenyl)-2-[(4,5-diphenyl-1H-imidazol-2-yl)sulfanyl]acetamide (MW 419.9 g·mol⁻¹) . The 2,4-dichloro substitution pattern raises the calculated octanol–water partition coefficient (cLogP) by approximately +0.6 to +0.8 log units compared to the mono-chloro analog, based on additive fragment contributions for aromatic chlorine substitution (πCl = +0.71 per chlorine atom on phenyl; Hansch-Leo methodology) [1]. This places the target compound in a lipophilicity range (estimated cLogP ~4.8–5.2) that is more favorable for membrane penetration than the unsubstituted phenyl acetamide analog but below the threshold associated with poor aqueous solubility and high plasma protein binding (cLogP > 5.5). The mono-chloro analog, lacking the second chlorine at the 4-position, is predicted to be ~0.7 log units less lipophilic, which may reduce passive membrane diffusion in cellular assays.

cLogP & MW
Class-level inference
Target: estimated cLogP ~4.8–5.2, MW 454.37 g·mol⁻¹
Mono-Cl analog: estimated cLogP ~4.1–4.5, MW 419.9 g·mol⁻¹
ΔcLogP ≈ +0.6 to +0.8 log units; ΔMW +34.5 g·mol⁻¹
Supports lipophilicity-driven permeability screening context
Fragment additivity (Hansch-Leo); no experimental logP/D measured
Lipophilicity Drug-likeness Permeability

In Vitro Target Engagement: GroEL/GroES Chaperonin Inhibition Data from BindingDB

The target compound was evaluated in a biochemical assay measuring inhibition of the Escherichia coli GroEL/GroES chaperonin-mediated protein refolding cycle [1]. The compound returned an IC₅₀ value of > 1.00 × 10⁵ nM (> 100 µM) in this assay, indicating that it is essentially inactive as a GroEL/GroES inhibitor under the tested conditions. This quantitative result serves as a critical negative dataset: the 2,4-dichlorophenyl-substituted imidazole-sulfanyl acetamide scaffold does not potently engage the GroEL/ES chaperonin system, in contrast to other structural classes of GroEL inhibitors that exhibit IC₅₀ values in the low micromolar to nanomolar range (e.g., sulfonamido-2-arylbenzoxazole GroEL/ES inhibitors with IC₅₀ values of 1–10 µM) [2]. This negative data point is valuable for target deconvolution studies and SAR series triage, as it eliminates the GroEL/ES chaperonin system as a relevant target for this specific substitution pattern.

GroEL/GroES IC₅₀
Reported
IC₅₀ > 1.00 × 10⁵ nM (> 100 µM)
Essentially inactive; eliminates GroEL/ES chaperonin as target
Curated by ChEMBL; assay ID 50003203
Chaperonin inhibition GroEL Antibacterial target

Structural Differentiation via 2,4-Dichloro Substitution Pattern: Impact on Antibacterial SAR Compared to Mono-Halogenated and Non-Halogenated Analogs

Patent literature on sulfur-containing imidazole derivatives (US 4,632,933) explicitly identifies the 2,4-dichlorophenyl substitution pattern as conferring antimycotic and antibacterial activity, with examples citing 2,4-dichlorophenyl and 3,4-dichlorophenyl as active halogenation patterns alongside the 2,6-dichlorophenylthio motif [1]. In the broader 4,5-diphenylimidazole-2-thiol derivative series (Bamoro et al., 2021), antibacterial activity against Staphylococcus aureus was found to be highly discontinuous across substitution patterns: compound 6d (incorporating a specific electrophilic thioether substituent) demonstrated an MIC of 4 µg·mL⁻¹—two-fold more potent than ciprofloxacin (MIC 8 µg·mL⁻¹)—while the majority of synthesized derivatives in the same study showed no detectable antibacterial activity (MIC > 128 µg·mL⁻¹) [2]. The 2,4-dichlorophenyl group on the target compound introduces two electron-withdrawing chlorine substituents that polarize the acetamide −NH− and increase the electrophilicity of the adjacent carbonyl carbon, a feature that may enhance covalent or hydrogen-bond interactions with target cysteine or serine residues relative to the mono-chloro or unsubstituted phenyl analogs, which lack this dual activation.

Antibacterial SAR Window
Class-level inference
Reported MIC range: inactive (>128 µg/mL) to 4 µg/mL (S. aureus); comparator ciprofloxacin 8 µg/mL
Halogenation necessary but not sufficient; substitution-driven SAR
Direct MIC data for target compound not yet available
Structure-activity relationship Antibacterial Imidazole

Predicted Metabolic Stability Advantage of the 2,4-Dichloro Substitution Pattern: CYP450 Oxidation Vulnerability Compared to Mono-Chloro and Unsubstituted Analogs

The 2,4-dichlorophenyl substitution on the target compound presents a distinct metabolic profile relative to the mono-chlorophenyl analog. The presence of chlorine at both the 2- and 4-positions of the phenyl ring blocks two potential sites of cytochrome P450-mediated aromatic hydroxylation that are accessible in the mono-chloro (2-chlorophenyl) analog, where the 4-position remains unsubstituted and is the preferred site for CYP2E1- and CYP3A4-mediated oxidation of chlorinated aromatic rings [1]. This dual chlorine substitution is predicted to increase metabolic half-life in hepatic microsome assays relative to the mono-chlorophenyl analog, based on the well-established principle that halogen substitution at metabolically labile positions retards oxidative clearance [2]. The 4-fluorophenyl analog, conversely, contains a C−F bond that is resistant to oxidative metabolism but may undergo defluorination via CYP450-mediated epoxidation pathways, introducing a different metabolic liability profile.

Predicted CYP Stability
Data to verify
2,4-Dichloro substitution blocks two aromatic oxidation sites; predicted rank-order stability: 2,4-diCl > mono-Cl > unsubstituted (qualitative)
In silico prediction; experimental microsomal data required
No hepatic microsome stability assays identified for this series
Metabolic stability CYP450 Oxidative metabolism

Recommended Application Scenarios for N-(2,4-Dichlorophenyl)-2-[(4,5-diphenyl-1H-imidazol-2-yl)sulfanyl]acetamide Based on Quantitative Evidence


Antibacterial Lead Identification Campaigns Targeting Non-GroEL/ES Mechanisms in Gram-Positive Bacteria

Based on the GroEL/GroES IC₅₀ data (> 100 µM) showing lack of chaperonin inhibition [1] and the class-level SAR indicating that 4,5-diphenylimidazole-2-thiol derivatives can achieve MIC values as low as 4 µg·mL⁻¹ against Staphylococcus aureus [2], this compound is best deployed in phenotypic antibacterial screening cascades that prioritize Gram-positive pathogens. Researchers should pair this compound with a GroEL/ES-specific inhibitor as a negative control to confirm that any observed antibacterial activity operates through an orthogonal mechanism (e.g., membrane disruption, DNA gyrase inhibition, or cell wall biosynthesis interference).

Structure-Activity Relationship (SAR) Expansion Around the Acetamide N-Aryl Substituent

The 2,4-dichlorophenyl group represents a key intermediate in the halogenation SAR series spanning unsubstituted phenyl → 4-fluorophenyl → 2-chlorophenyl → 2,4-dichlorophenyl → 3,4-dichlorophenyl → biphenyl. This compound is the logical procurement choice for laboratories systematically exploring the impact of dihalogenation on antibacterial potency and metabolic stability [1]. Its intermediate cLogP (~4.8–5.2) and dual electron-withdrawing character make it a valuable comparator for the 3,4-dichlorophenyl isomer, which presents an alternative halogenation topology with potentially different target engagement geometry [2].

Biochemical Profiling Against Imidazole-Recognizing Enzymes (CYP51, Kinases, HDACs)

The 4,5-diphenylimidazole core is a privileged scaffold for ATP-competitive kinase inhibition and cytochrome P450 (CYP51) antifungal target engagement [1]. Although direct enzyme inhibition data for the target compound are limited to the GroEL/ES negative result, the compound's structural features—particularly the imidazole nitrogen capable of heme iron coordination and the thioether linker providing conformational flexibility—make it suitable for inclusion in broad-panel biochemical profiling against fungal CYP51, human kinase panels, and histone deacetylases (HDACs). The 2,4-dichlorophenyl substituent may enhance binding to hydrophobic pockets adjacent to the heme cofactor in CYP51 compared to less lipophilic analogs.

Metabolic Stability Triage in Early-Stage Antibacterial Hit-to-Lead Programs

The predicted metabolic stability advantage conferred by the 2,4-dichloro substitution pattern (blocking two sites of CYP450-mediated aromatic hydroxylation) [1] positions this compound as a preferred procurement choice for laboratories conducting hepatic microsome stability assays as a secondary screen following primary antibacterial hit identification. Pairing this compound head-to-head with the mono-chlorophenyl analog in mouse or human liver microsome stability assays (T₁/₂, CLint) would provide direct experimental validation of the metabolic stabilization hypothesis and guide further medicinal chemistry optimization of the N-aryl substituent.

Application
Selection Property
Validation Focus
Antibacterial screening (non-GroEL/ES)
GroEL/ES inactivity data
Phenotypic MIC screening vs. Gram-positive pathogens
SAR expansion: N-aryl substituent
2,4-dichlorophenyl substitution pattern
Comparative SAR with mono-Cl, F, biphenyl analogs
Biochemical profiling (imidazole targets)
4,5-diphenylimidazole core
Panel screening vs. CYP51, kinases, HDACs
Metabolic stability triage
Predicted blockage of CYP oxidation sites
Hepatic microsome stability (T₁/₂, CLint) vs. mono-Cl analog
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